molecular formula C22H42O4S B077538 Bis(2-ethylhexyl) 3,3'-thiodipropionate CAS No. 10526-15-5

Bis(2-ethylhexyl) 3,3'-thiodipropionate

Cat. No.: B077538
CAS No.: 10526-15-5
M. Wt: 402.6 g/mol
InChI Key: NKNLSBYMGKTWDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2-ethylhexanol . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of Bis(2-ethylhexyl) 3,3’-thiodipropionate is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-ethylhexyl) 3,3’-thiodipropionate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as can be used.

    Substitution: Nucleophiles like and can react with Bis(2-ethylhexyl) 3,3’-thiodipropionate under mild conditions.

Major Products:

    Oxidation: The major products are typically and .

    Reduction: The major products are and .

    Substitution: The products depend on the nucleophile used but can include and .

Mechanism of Action

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) adipate
  • Bis(2-ethylhexyl) sebacate
  • Bis(2-ethylhexyl) phthalate

Comparison:

Uniqueness: Bis(2-ethylhexyl) 3,3’-thiodipropionate is unique due to its sulfur-containing structure, which enhances its antioxidant properties and makes it particularly effective in stabilizing polymers and preventing oxidative degradation .

Properties

IUPAC Name

2-ethylhexyl 3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4S/c1-5-9-11-19(7-3)17-25-21(23)13-15-27-16-14-22(24)26-18-20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNLSBYMGKTWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCSCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884489
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10526-15-5
Record name 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10526-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) 3,3'-thiodipropionate
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